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Biochemical & Cellular Mechanisms of Action

Derazantinib directly targets the FGFR kinase family and disrupts critical downstream signaling pathways

that drive cancer cell growth and survival.

Aspect of Activity Detailed Findings

| Biochemical Kinase Profile | + FGFR2 ICso: 1.8 nM [1] [2] [3] * FGFR1 & FGFR3 ICso: 4.5 nM each
[1] [2] [3] » Other Kinase Targets (ICso0): RET (3 nM), DDR2 (3.6 nM), CSF1R, VEGFR1 (11 nM), KIT
(8.2 nM) [4]. | | Mechanism & Inhibition | « Mode: ATP-competitive, tight-binding inhibitor [1] [3]. * Key
Effect: Inhibits FGFR2 auto-phosphorylation and activation [1] [2]. * Downstream Signaling Blockade:
Suppresses phosphorylation of FRS2a, AKT, and ERK proteins [1] [2]. | | Cellular Anti-Proliferative
Activity | « Effect: Potent anti-proliferative activity in cell lines with FGFR dysregulation (fusions,
amplifications, mutations) [1] [2] [3]. « Mechanism: Induces G1 cell cycle arrest and subsequent apoptosis,

particularly in cells with high FGFR2 protein levels [1] [2]. |

The following diagram illustrates the FGFR signaling pathway and the points where Derazantinib exerts its

inhibitory effect.
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Derazantinib inhibits FGFR activation and its downstream signaling pathways.

In Vivo Efficacy in Preclinical Models

Derazantinib demonstrated significant tumor growth inhibition in xenograft models derived from FGFR2-

altered cell lines.
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Model Characteristics Experimental Findings

| SNU-16 Xenograft Model (Gastric cancer model with FGFR2 amplification) [1] [2] | « Result: Oral
administration of derazantinib led to significant dose-dependent tumor growth inhibition [1] [2].
Mechanism: The anti-tumor effect correlated with sustained inhibition of FGFR2 phosphorylation in tumors
[1]. | | NCI-H716 Xenograft Model (Colorectal cancer model with FGFR2 fusion) [1] [2] | * Result:
Derazantinib treatment resulted in significant tumor growth inhibition, confirming activity against

FGFR2 gene fusions [1] [2]. |

Detailed Experimental Methodologies

For researchers seeking to replicate or understand the validity of these preclinical studies, here is a summary

of the key experimental protocols.

Experimental Area Core Protocol Details

| Biochemical Kinase Assay | * Technique: AlphaScreen technology [1] [3]. * Procedure: Recombinant
FGFR kinases were incubated with a biotinylated peptide substrate (PYK2) and ATP. ARQ 087 was titrated
in DMSO and pre-incubated with the enzyme for 30 minutes before reaction initiation. Detection used
Streptavidin Donor and P-TYR-100 Acceptor beads [1] [3]. + Data Analysis: ICso values were determined,
and Ki values were calculated using DynaFit software, accounting for tight-binding inhibition [1] [3]. | | Cell
Proliferation Assay | * Cell Lines: Included SNU-16 (FGFR2 amp), NCI-H716 (FGFR2 fusion), and others
[1] [2]. » Procedure: Cells were seeded in 96-well plates, treated with serial dilutions of ARQ 087 starting at
100 pM, and incubated for 72 hours [1] [3]. ¢ Viability Readout: Cell viability was assessed using MTS
reagent [3]. | | Western Blot Analysis | * Purpose: To analyze inhibition of FGFR signaling pathway
components [1] [2]. « Targets: Phospho-FGFR2, phospho-FRS2a, phospho-AKT, and phospho-ERK [1] [2].
* Procedure: Standard methods using primary antibodies from Cell Signaling Technology and other
suppliers [1] [3]. | | In Vive Xenograft Studies | * Models: Female nude mice implanted with SNU-16 or
NCI-H716 cancer cells [1] [2]. « Dosing: Once-daily oral administration of derazantinib or vehicle control
after tumors reached a specified volume [1] [2]. * Endpoint: Tumor volume was measured regularly, and

inhibition of FGFR2 phosphorylation in tumor lysates was confirmed at study end [1]. |
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Translation to Clinical Research

The compelling preclinical data for derazantinib provided the foundation for its evaluation in human trials.
A phase 1/2 clinical study (NCT01752920) in patients with advanced, FGFR2 fusion-positive intrahepatic
cholangiocarcinoma who had progressed on chemotherapy demonstrated an objective response rate of
20.7% and a disease control rate of 82.8%, confirming the therapeutic potential predicted by the preclinical

models [5] [6]. A pivotal phase 2 trial (FIDES-01, NCT03230318) is ongoing [5] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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